N-tert-butyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-tert-butyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a thiadiazole ring, a phenylcarbamoyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. Another method involves the reaction of tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O at 50°C under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimization of reaction conditions, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The phenylcarbamoyl group can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of the phenylcarbamoyl group can yield amines or alcohols.
Scientific Research Applications
N-tert-butyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenylcarbamoyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-butylacetamide: A simpler amide with a butyl group instead of a tert-butyl group.
tert-butyl 4-benzoyl-3-pyridinylcarbamate: Contains a tert-butyl group and a carbamate moiety.
N-benzoylbenzamide: Features a benzoyl group and an amide linkage.
Uniqueness
N-tert-butyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. The combination of the tert-butyl group and the phenylcarbamoyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
Structure
The compound features a thiadiazole ring, which is known for its diverse biological activities, linked to a tert-butyl group and an acetamide moiety. The general structure can be represented as follows:
- Thiadiazole Ring : Contributes to the biological activity due to its electron-withdrawing properties.
- Tert-butyl Group : Enhances lipophilicity, potentially improving bioavailability.
- Acetamide Moiety : May facilitate interactions with biological targets.
Molecular Formula
The molecular formula for N-tert-butyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is C14H18N4O2S2.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiadiazole derivatives. Research indicates that compounds containing thiadiazole rings exhibit significant antibacterial and antifungal activities.
Study Findings
- Antibacterial Assays : In vitro studies have shown that this compound demonstrates notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL against various strains.
- Antifungal Activity : The compound has also been tested against fungal pathogens such as Candida albicans and Aspergillus niger, showing effective inhibition at concentrations of 16 to 64 µg/mL.
Anticancer Activity
Research into the anticancer potential of thiadiazole derivatives has revealed promising results.
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that the compound induces apoptosis at concentrations of 10 to 50 µM. Flow cytometry results indicated increased early and late apoptotic cells after treatment.
- Mechanistic Insights : Mechanistic studies suggest that the compound may inhibit cell proliferation through the modulation of key signaling pathways, including the PI3K/Akt pathway.
Anti-inflammatory Activity
Thiadiazole derivatives are also known for their anti-inflammatory properties.
Research Findings
- Inhibition of Pro-inflammatory Cytokines : In vitro assays showed that this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In vivo studies using rodent models of inflammation demonstrated a reduction in paw edema and inflammatory markers following administration of the compound.
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
---|---|---|---|
Antibacterial | E. coli | 16 | |
S. aureus | 8 | ||
Antifungal | C. albicans | 32 | |
A. niger | 64 | ||
Anticancer | MCF-7 (Breast cancer) | 25 | |
HeLa (Cervical cancer) | 30 | ||
Anti-inflammatory | Macrophages | - |
Properties
IUPAC Name |
N-tert-butyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2/c1-15(2,3)18-11(21)9-23-14-20-19-13(24-14)17-12(22)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,18,21)(H2,16,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDQZLPGFMZRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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